molecular formula C6H11N3O2 B8332714 1,3,5-Trimethyl-1,3,5-triazinane-2,4-dione CAS No. 41221-01-6

1,3,5-Trimethyl-1,3,5-triazinane-2,4-dione

Cat. No. B8332714
M. Wt: 157.17 g/mol
InChI Key: RRUIDZBFOMGQJO-UHFFFAOYSA-N
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Patent
US04080379

Procedure details

145 g (1 mol) of 1,3,5-trimethyl-biuret and 30 g of paraformaldehyde are heated together with 5 ml of concentrated hydrochloric acid to 70° C for 5 hours. The liquid contents of the flask are then poured onto a dry metal sheet and, after solidification, recrystallised from cyclohexane. This gives 154 g (98%) of 2,4-dioxo-hexahydro-1,3,5-trimethyl-s-triazine of melting point 88° C to 90° C.
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([N:5]([CH3:10])[C:6]([NH:8][CH3:9])=[O:7])=[O:4].[CH2:11]=O.Cl>>[O:7]=[C:6]1[N:5]([CH3:10])[C:3](=[O:4])[N:2]([CH3:11])[CH2:1][N:8]1[CH3:9]

Inputs

Step One
Name
Quantity
145 g
Type
reactant
Smiles
CNC(=O)N(C(=O)NC)C
Name
Quantity
30 g
Type
reactant
Smiles
C=O
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The liquid contents of the flask are then poured onto a dry metal sheet
CUSTOM
Type
CUSTOM
Details
after solidification, recrystallised from cyclohexane

Outcomes

Product
Name
Type
Smiles
O=C1N(CN(C(N1C)=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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